N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
説明
This compound is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one scaffold substituted with a 3,4-dimethylphenyl group. The benzodioxin moiety is associated with anti-inflammatory activity, as seen in structurally related compounds , while the pyrazolo-triazinone heterocycle may confer metabolic stability and target selectivity.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-3-4-16(9-15(14)2)18-11-19-23(30)27(24-13-28(19)26-18)12-22(29)25-17-5-6-20-21(10-17)32-8-7-31-20/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBCLUNZRYNCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxopyrazolo[1,5-d][1,2,4]triazin moiety is known for its role in inhibiting specific enzymes and modulating receptor activity. This compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
These findings indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated. The synthesized derivatives showed moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property can be crucial in mitigating oxidative stress-related diseases.
Case Studies
A study conducted on a series of oxadiazole derivatives revealed that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide demonstrated promising results in terms of anticancer efficacy and antioxidant properties. The most effective derivatives were noted to have IC50 values ranging from 11.20 µM to 59.61 µM against A549 cells after a 72-hour treatment period .
Molecular Docking Studies
In silico molecular docking studies have been performed to predict the binding affinity and interaction profiles of this compound with various biological targets. The results indicated favorable interactions with key enzymes involved in cancer progression and inflammation pathways.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with key structural analogs, highlighting substituent variations and inferred bioactivity:
Key Observations:
Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-dimethoxyphenyl analog (logP ~2.8), favoring passive diffusion across biological membranes .
Heterocyclic Core Influence: Pyrazolo-triazinone and pyrazolo-pyrazine scaffolds are structurally similar but differ in hydrogen-bonding capacity, affecting target selectivity (e.g., kinase vs. protease inhibition). Thioether-linked triazoles (e.g., ) exhibit enhanced stability against oxidative metabolism compared to ester or amide linkages.
Biological Activity Trends :
- Benzodioxin-acetic acid derivatives demonstrate direct anti-inflammatory effects, suggesting the target compound’s benzodioxin moiety may contribute to similar activity .
- Sulfur-containing heterocycles (e.g., triazole-thioethers) are associated with antimicrobial and antitumor activities, though this depends on substituent electronegativity .
Q & A
Q. Step 2: In vitro assays
- Enzyme inhibition assays: Measure IC50 values against targets (e.g., COX-2, PKA) .
- Cytotoxicity screening: Use cell lines (e.g., HEK293) to evaluate therapeutic index .
Q. Step 3: Structure-activity relationship (SAR) studies
- Modify substituents (e.g., dimethylphenyl to methoxyphenyl) and compare bioactivity .
(Advanced) How can researchers mitigate by-product formation during large-scale synthesis?
Answer:
Common by-products:
- Hydrolysis products (e.g., free carboxylic acids from acetamide cleavage).
- Dimerization via reactive pyrazolo-triazin intermediates.
Mitigation strategies:
- Scavenging agents: Add molecular sieves to absorb water and prevent hydrolysis .
- Flow chemistry: Enhances mixing and reduces residence time of reactive intermediates .
- DoE (Design of Experiments): Statistically optimize temperature, stoichiometry, and catalyst loading .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid dermal exposure .
- Ventilation: Use fume hoods due to potential dust/aerosol formation during crystallization .
- Waste disposal: Neutralize acidic/basic by-products before disposal .
(Advanced) How can structural modifications improve metabolic stability?
Answer:
- Replace labile groups: Substitute ester linkages with amides to resist hydrolysis .
- Introduce steric hindrance: Add bulky substituents near metabolically sensitive sites (e.g., methyl groups on the benzodioxin ring) .
- Isotope labeling (e.g., deuterium) at vulnerable positions slows CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
